molecular formula C8H6ClF3O2S B1528749 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1261753-79-0

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B1528749
CAS No.: 1261753-79-0
M. Wt: 258.65 g/mol
InChI Key: RPUAGOQMBBWRPE-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chloride reagents in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the specific nucleophile used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a methyl group and a trifluoromethyl group on the benzene ring can influence the compound’s electronic properties and its interactions with other molecules .

Biological Activity

3-Methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antibacterial and anticancer activities.

The structure of this compound can be represented as follows:

  • Molecular Formula : C8H6ClF3O2S
  • Molecular Weight : 256.65 g/mol

This compound features a sulfonyl chloride functional group, which is known for its high reactivity, particularly in nucleophilic substitution reactions. The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Antibacterial Activity

Research has indicated that compounds containing sulfonyl and trifluoromethyl groups exhibit significant antibacterial properties. For instance, studies have shown that derivatives of similar structures have minimum inhibitory concentrations (MICs) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli8.0
This compoundS. aureus4.5

These findings suggest that the incorporation of the trifluoromethyl and sulfonyl moieties enhances the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values as low as:

Cell LineIC50 (µM)
A54912.5
HCT11615.0
MCF-710.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles in biological systems, potentially leading to the formation of sulfonamide derivatives.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as receptor tyrosine kinases.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that compounds with similar structural features exhibited potent antibacterial activity against resistant strains .
  • Anticancer Screening : In a preclinical trial involving multiple human cancer cell lines, compounds derived from the same scaffold as this compound were shown to significantly reduce tumor size in xenograft models .

Properties

IUPAC Name

3-methyl-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-5-4-6(15(9,13)14)2-3-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUAGOQMBBWRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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